molecular formula C15H15BrO3 B7871868 (2-Bromophenyl)(2,5-dimethoxyphenyl)methanol

(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol

Cat. No.: B7871868
M. Wt: 323.18 g/mol
InChI Key: OKWRMOAWYHFPMG-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol (CAS 1282186-22-4) is a high-purity chemical intermediate with the molecular formula C15H15BrO3 and a molecular weight of 323.18 g/mol . This compound is structurally characterized as a benzhydrol derivative, featuring methoxy substituents at the 2- and 5-positions of one phenyl ring and a bromo substituent on the ortho-position of the other . Its defined structure, represented by the SMILES notation "COc1ccc(c(c1)C(c1ccccc1Br)O)OC", makes it a valuable building block in medicinal chemistry and pharmacology research . The compound is of significant interest in the synthesis and study of novel psychoactive substances, particularly as a potential precursor in the development of serotonergic receptor ligands . Research into constrained phenethylamine scaffolds, which share structural motifs with this methanol, has been inspired by efforts to understand the conformational restraint of the ethylamine side chain, a key factor in activity at serotonin receptors like the 5-HT2A receptor . As such, this chemical serves as a critical reagent for researchers investigating structure-activity relationships (SAR) to develop selective 5-HT2AR agonists, which are being explored for their potential therapeutic applications in psychiatric disorders . This product is strictly for Research Use Only and is not intended for human or diagnostic use.

Properties

IUPAC Name

(2-bromophenyl)-(2,5-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-18-10-7-8-14(19-2)12(9-10)15(17)11-5-3-4-6-13(11)16/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWRMOAWYHFPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(2,5-dimethoxyphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 2,5-dimethoxybenzyl alcohol under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(2,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Structural Analogs with Halogen and Methoxy Substitutions

Compound Name Key Substituents Molecular Weight Melting Point Biological Activity/Application Source
(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol 2-Bromophenyl, 2,5-dimethoxyphenyl 357.21 g/mol Not reported Anticancer, radical quenching
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone 2-Chloroacetyl, 2,5-dimethoxyphenyl 214.65 g/mol 88–90°C Intermediate in organic synthesis
(3-Bromo-2,5-difluorophenyl)methanol 3-Bromo, 2,5-difluorophenyl 223.02 g/mol Not reported Synthetic intermediate
Midodrine Hydrochloride 2,5-Dimethoxyphenyl, ethanolamine 290.7 g/mol Not reported Vasopressor (treats hypotension)

Key Observations :

  • Electronic Effects: Bromine (electron-withdrawing) and methoxy (electron-donating) groups in the target compound create a polarized electronic environment, influencing reactivity. In contrast, Midodrine’s ethanolamine group enables vasopressor activity via α-adrenergic receptor agonism .
  • Solubility: The hydroxyl group in this compound enhances polarity compared to the chloroacetyl derivative in , which is more lipophilic.
  • Biological Activity : Halogenated analogs (e.g., bromine, chlorine) often exhibit enhanced bioactivity due to increased membrane permeability and metabolic stability .

Analogs with Amino and Multiple Halogen Substituents

Compound Name Substituents Molecular Weight Key Properties Source
(2-Amino-3,5-dibromophenyl)methanol 2-Amino, 3,5-dibromophenyl 280.94 g/mol Skin/eye irritant; LC-MS purity >95%
N-(Substituted)-benzyl-2-arylethylamines 2,5-Dimethoxyphenyl, benzylamine Variable Serotonin receptor ligands

Key Differences :

  • Amino Groups: The amino group in (2-Amino-3,5-dibromophenyl)methanol increases basicity and hydrogen-bonding capacity, contrasting with the neutral methoxy groups in the target compound .
  • Pharmacological Targets : N-Benzylated 2-arylethylamines (e.g., 2C-H, 2C-B) act as serotonin receptor ligands, whereas the target compound’s bioactivity is linked to radical scavenging .

Biological Activity

(2-Bromophenyl)(2,5-dimethoxyphenyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a bromine atom and two methoxy groups attached to phenyl rings, may exhibit various pharmacological properties. The current research focuses on its biological activity, including antioxidant, anticancer, and enzyme inhibition effects.

  • Molecular Formula : C15H15BrO3
  • Molecular Weight : Approximately 323.18 g/mol
  • Structure : The compound consists of a central methanol group linked to two distinct phenyl rings: one being 2-bromophenyl and the other being 2,5-dimethoxyphenyl.

Antioxidant Activity

The presence of methoxy groups in this compound enhances its ability to scavenge free radicals. Antioxidant properties are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Research indicates that compounds similar to this compound may possess anticancer activities. For instance, bromophenols have demonstrated significant cytotoxic effects against various cancer cell lines such as HeLa and human hepatoma cells. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis .

A notable study reported that derivatives of bromophenols could inhibit cancer cell growth in vitro, with IC50 values indicating potent activity against specific cancer types .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may affect key metabolic enzymes. For example:

  • Carbonic Anhydrase Inhibition : Compounds with similar structures have shown effective inhibition against carbonic anhydrase isoenzymes, which are implicated in conditions such as glaucoma and epilepsy. The Ki values for related compounds ranged from 1.63 nM to 25.67 nM against human carbonic anhydrase I and II .
  • Acetylcholinesterase Inhibition : Similar bromophenol derivatives have also been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
(4-Bromophenyl)(2,5-dimethoxyphenyl)methanolC15H15BrO3Different bromination position
(2-Bromo-4,5-dimethoxyphenyl)methanolC15H17BrO3Additional methoxy group at position 5
(4-Bromo-3-methylphenyl)(2,4-dimethoxyphenyl)methanolC16H17BrO3Contains a methyl group instead of bromine

This table highlights the structural variations among related compounds and their potential implications on biological activity.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study demonstrated that methoxy-substituted phenols exhibited enhanced radical scavenging activities compared to their unsubstituted counterparts.
  • Cytotoxicity Assessment : Another investigation revealed that certain bromophenol derivatives effectively inhibited the growth of human cancer cell lines with IC50 values ranging from 8.7 µg/mL for hepatoma cells .
  • Enzyme Inhibition Research : Recent findings indicated that novel bromophenol derivatives showed significant inhibition against metabolic enzymes relevant to diabetes management and neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for (2-Bromophenyl)(2,5-dimethoxyphenyl)methanol, and what are the critical reaction conditions?

Methodological Answer: The compound can be synthesized via two primary routes:

  • Reductive Amination Pathway : Starting from 2-(2,5-dimethoxyphenyl)ethanamine (2C-H) and 2-bromobenzaldehyde, the imine intermediate is reduced using sodium borohydride in methanol. This method is efficient for introducing the bromophenyl group .
  • Condensation-Cyclization Strategy : A Schiff base intermediate is formed by reacting 2-hydroxy-4,6-dimethoxybenzaldehyde with 4-bromoaniline in ethanol under reflux. Subsequent cyclization or reduction steps yield the target alcohol .
    Critical Conditions :
  • Temperature control (reflux at ~78°C for ethanol-based reactions).
  • Solvent choice (methanol for reductive amination; ethanol for condensation).
  • Stoichiometric ratios (1:1 aldehyde/amine for imine formation).

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for methoxy groups (δ 3.70–3.85 ppm), aromatic protons (δ 6.5–7.5 ppm), and the hydroxyl proton (δ 2.5–3.5 ppm, broad).
    • ¹³C NMR : Peaks for the quaternary carbons (e.g., C-Br at ~115 ppm) and methoxy carbons (~55 ppm).
  • X-Ray Crystallography :
    • Use SHELX software for structure refinement. Single crystals are grown via slow evaporation of ethyl alcohol, and data collection is performed at 292 K. The program resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data for this compound’s electronic properties?

Methodological Answer:

  • Computational Validation :
    • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict UV-Vis absorption spectra and compare with experimental results.
    • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify discrepancies in electron density distribution.
  • Experimental Cross-Check :
    • Use cyclic voltammetry to measure redox potentials.
    • Validate computational models by correlating calculated dipole moments with crystallographic data .

Q. What strategies optimize regioselectivity in the bromination of the dimethoxyphenyl moiety during synthesis?

Methodological Answer:

  • Directing Groups : Introduce electron-donating groups (e.g., methoxy) at the 2- and 5-positions to direct bromination to the para position relative to the hydroxyl group.
  • Catalytic Systems : Use Lewis acids like FeBr₃ to enhance selectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the desired position .

Q. How can enantiomeric resolution be achieved for this compound, given its potential chiral centers?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (90:10 ratio) for baseline separation.
  • Derivatization : Convert the alcohol to a diastereomeric ester (e.g., with Mosher’s acid chloride) and analyze via ¹H NMR .

Q. What thermal analysis techniques are suitable for studying its stability under high-temperature conditions?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points (expected range: 67–71°C) and detect decomposition exotherms.
  • Thermogravimetric Analysis (TGA) : Assess weight loss profiles under nitrogen atmosphere (heating rate: 10°C/min).
  • Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity, which impacts thermal stability .

Q. How can researchers investigate the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • In Vitro Studies :
    • Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS.
  • Isotopic Labeling : Use deuterated analogs (e.g., 4-Bromophenol-2,3,5,6-d₄) to track metabolic transformations .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength).
  • Computational Modeling : Identify transition states using Gaussian09 to predict SN1 vs. SN2 pathways.
  • Isotope Effects : Compare ¹²C/¹³C kinetic isotope effects (KIEs) to infer mechanism .

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